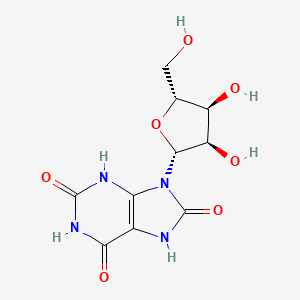
Ruthenium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium(2+) is a monoatomic dication and a divalent metal cation.
Aplicaciones Científicas De Investigación
Bioanalysis Applications
Ruthenium(2+), particularly in the form of tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)3(2+)], plays a significant role in bioanalysis. This complex is utilized in Electrochemiluminescence (ECL) assays, including DNA, immunoassays, and functional nucleic acid sensors. The unique properties of Ru(bpy)3(2+) in ECL have made it a valuable tool in constructing effective bioassays (Wei & Wang, 2011).
Photochemistry and Photophysics
Ruthenium(II) polypyridine complexes are deeply investigated for their photochemical properties. They are used in multicomponent systems for light harvesting, photoinduced charge separation, and photocatalytic processes. Their applications extend to biological systems and dye-sensitized photoelectrochemical cells, demonstrating their versatility in various research fields (Campagna et al., 2007).
Biomolecular and Cellular Applications
Ruthenium(II) polypyridine complexes find extensive use in biomolecular and cellular applications due to their rich photophysical and photochemical properties. They are explored as bioimaging reagents, biomolecular probes, and phototherapeutic agents, showcasing their diverse applications in biological and medical research (Shum et al., 2019).
In Vitro and In Vivo Applications
These complexes are also prominent in in vitro cellular and in vivo applications. Their use ranges from imaging agents to promising candidates for therapeutics, reflecting the extensive research and diverse applications of these complexes in biological systems (Poynton et al., 2017).
Basic Research to Applications
The chemistry of ruthenium polypyridyl complexes has seen a steady increase in interest, bridging the gap between basic and applied research. The interaction of these complexes with DNA and their potential in various applications, including therapeutics, highlights the significance of their evolving role in scientific research (Vos & Kelly, 2006).
Paramagnetic NMR Spectra in Metallodrugs
Ruthenium-based compounds are potential candidates as anticancer metallodrugs. The study of paramagnetic NMR spectra of these compounds, especially in the Ru(III) oxidation state, provides insights into their chemical shifts and electronic structures, contributing to the understanding of their pharmacological properties (Novotný et al., 2016).
Biomedical Applications
Ruthenium and its complexes have a significant role in biomedical applications, particularly in diagnostic and treatment aspects. They are used in determining levels of various biomarkers in the human body and have shown effectiveness in antimicrobial, immunosuppressant, and anticancer activities (Sahu et al., 2018).
Nuclear Energy and Cancer Treatment
Ruthenium isotopes are crucial in the nuclear field, particularly in nuclear reactors and nuclear accident scenarios. Radioisotope Ru-106, a product of ruthenium, is used in brachytherapy for cancer treatment, demonstrating the element's dual role in energy and medical fields (Zuba et al., 2020).
Propiedades
Número CAS |
22541-59-9 |
|---|---|
Nombre del producto |
Ruthenium(2+) |
Fórmula molecular |
Ru+2 |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
ruthenium(2+) |
InChI |
InChI=1S/Ru/q+2 |
Clave InChI |
YAYGSLOSTXKUBW-UHFFFAOYSA-N |
SMILES |
[Ru+2] |
SMILES canónico |
[Ru+2] |
Otros números CAS |
12501-45-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5,10-dihydrothieno[2,3-c][2]benzothiepin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1229910.png)
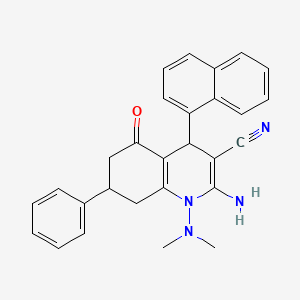
![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
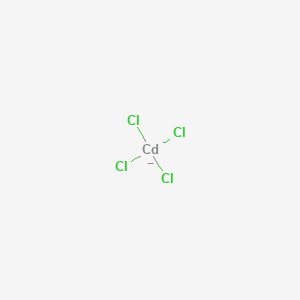
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
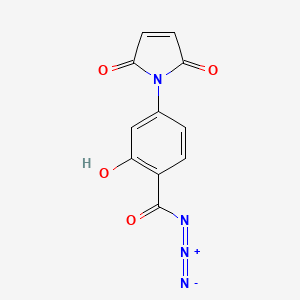
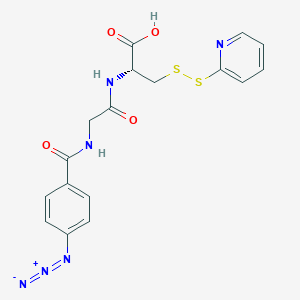
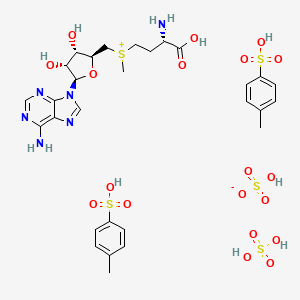
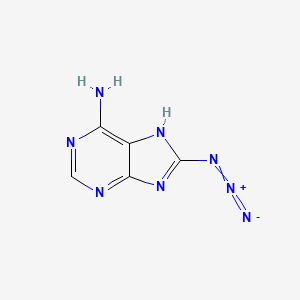
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
